molecular formula C11H13FO2 B1365229 Ethyl 3-(4-fluorophenyl)propanoate CAS No. 7116-38-3

Ethyl 3-(4-fluorophenyl)propanoate

Cat. No. B1365229
CAS RN: 7116-38-3
M. Wt: 196.22 g/mol
InChI Key: RFDMUTQYDLCBFL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H13FO2 . It has a molecular weight of 196.22 . The compound is a colorless liquid and is stored at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 3-(4-fluorophenyl)propanoate is 1S/C11H13FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 3-(4-fluorophenyl)propanoate has a density of 1.1±0.1 g/cm3, a boiling point of 251.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.9±3.0 kJ/mol . The compound has a flash point of 102.8±15.3 °C and a molar refractivity of 51.5±0.3 cm3 .

Scientific Research Applications

Polymorphism Characterization

Ethyl 3-(4-fluorophenyl)propanoate and its derivatives have been studied for their polymorphic forms, which is crucial in the pharmaceutical industry for understanding the properties and stability of drugs. A study by Vogt et al. (2013) investigated two polymorphic forms of a related compound, highlighting the challenges and methodologies in analytical and physical characterization, such as spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction and solid-state nuclear magnetic resonance studies (Vogt, Williams, Johnson, & Copley, 2013).

Enantioselective Reduction

The enantioselective reduction of ethyl 3-aryl-3-oxopropanoates, closely related to ethyl 3-(4-fluorophenyl)propanoate, has been achieved using fungi such as Rhizopus species, as demonstrated by Salvi and Chattopadhyay (2006). This process is significant for producing enantiomerically pure compounds, which is vital for drug efficacy and safety (Salvi & Chattopadhyay, 2006).

Electroreductive Radical Cyclization

Research by Esteves et al. (2005) explored the electroreductive radical cyclization of derivatives of ethyl 3-(4-fluorophenyl)propanoate, showcasing the compound's utility in synthetic organic chemistry, particularly in creating cyclic structures which are common in many bioactive molecules (Esteves et al., 2005).

Supramolecular Assembly

The supramolecular assembly involving derivatives of ethyl 3-(4-fluorophenyl)propanoate has been studied for its crystal structure and non-covalent interactions, as discussed by Matos et al. (2016). These findings contribute to the understanding of molecular self-assembly processes and crystal engineering, which are crucial for designing new materials and pharmaceuticals (Matos et al., 2016).

Bioanalytical Method Development

Nemani et al. (2018) developed a bioanalytical method for quantifying a novel molecule closely related to ethyl 3-(4-fluorophenyl)propanoate, demonstrating the compound's relevance in drug development and pharmacokinetic studies. The method involved RP-HPLC and was validated according to FDA guidelines, highlighting the importance of accurate and reliable analytical methods in drug discovery and development (Nemani, Shard, & Sengupta, 2018).

Safety And Hazards

Ethyl 3-(4-fluorophenyl)propanoate is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H315, H319, H335 . Precautionary statements include P305, P338, P351 . It is recommended to avoid breathing the mist, gas, or vapors of the compound . Contact with skin, eyes, and clothing should be avoided . Personal protective equipment should be worn when handling the compound .

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDMUTQYDLCBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473505
Record name Ethyl 3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-fluorophenyl)propanoate

CAS RN

7116-38-3
Record name Benzenepropanoic acid, 4-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7116-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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